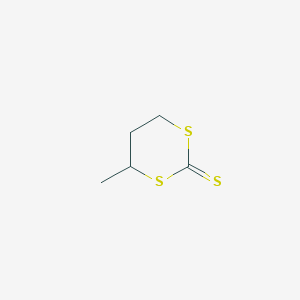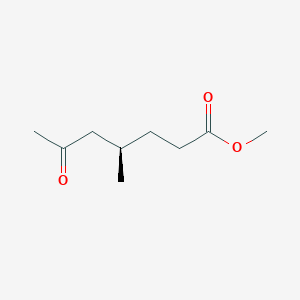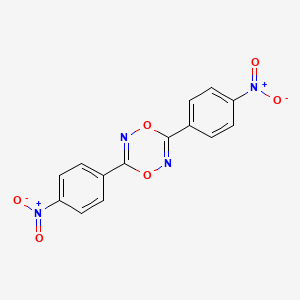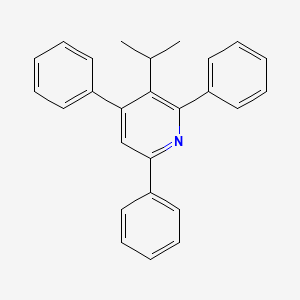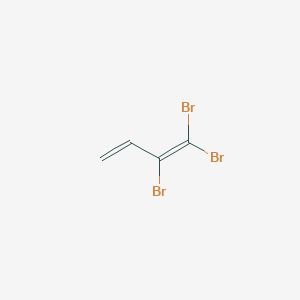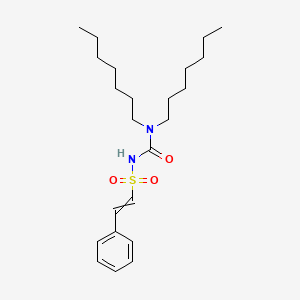
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenylethene backbone and a diheptylcarbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide typically involves multiple steps:
Formation of the Phenylethene Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the phenylethene structure.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Attachment of the Diheptylcarbamoyl Moiety: This step involves the reaction of the intermediate compound with diheptyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.
Medicine: Due to its structural similarity to certain drug molecules, it may be explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes that have sulfonamide-sensitive active sites, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways that rely on the activity of these enzymes, leading to a disruption of normal cellular processes.
類似化合物との比較
- N-(Dihexylcarbamoyl)-2-phenylethene-1-sulfonamide
- N-(Dioctylcarbamoyl)-2-phenylethene-1-sulfonamide
- N-(Dipentylcarbamoyl)-2-phenylethene-1-sulfonamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain in the carbamoyl moiety. N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide has a heptyl chain, while the similar compounds have hexyl, octyl, or pentyl chains.
- Uniqueness: The heptyl chain in this compound may confer unique physicochemical properties, such as solubility and hydrophobicity, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
56753-51-6 |
|---|---|
分子式 |
C23H38N2O3S |
分子量 |
422.6 g/mol |
IUPAC名 |
1,1-diheptyl-3-(2-phenylethenylsulfonyl)urea |
InChI |
InChI=1S/C23H38N2O3S/c1-3-5-7-9-14-19-25(20-15-10-8-6-4-2)23(26)24-29(27,28)21-18-22-16-12-11-13-17-22/h11-13,16-18,21H,3-10,14-15,19-20H2,1-2H3,(H,24,26) |
InChIキー |
CRAMTAZRWJREAS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN(CCCCCCC)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


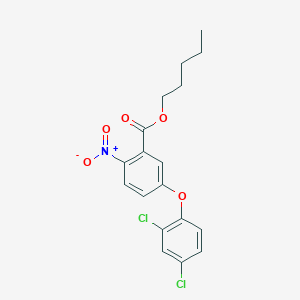
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

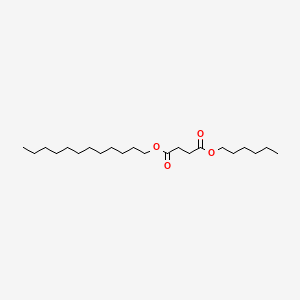
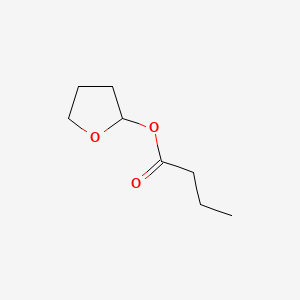
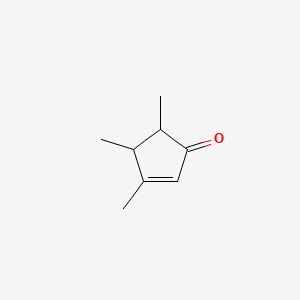
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)

